molecular formula C43H64FN11O11S2 B14645688 Oxytocin, desamino-(4-fluoro-phe)(2)- CAS No. 52574-21-7

Oxytocin, desamino-(4-fluoro-phe)(2)-

カタログ番号: B14645688
CAS番号: 52574-21-7
分子量: 994.2 g/mol
InChIキー: POLOFNOUBKPDFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxytocin, desamino-(4-fluoro-phe)(2)- is a synthetic analogue of the neuropeptide oxytocin, modified at two critical positions:

  • Position 1: Replacement of the N-terminal cysteine residue with β-mercaptopropionic acid, eliminating the primary amino group (desamino modification).
  • Position 2: Substitution of tyrosine with 4-fluoro-phenylalanine, introducing a fluorine atom at the para position of the aromatic ring.

These modifications aim to enhance metabolic stability, receptor specificity, or pharmacokinetic properties. The desamino alteration reduces susceptibility to enzymatic degradation, while fluorination may influence hydrophobic interactions and binding affinity at oxytocin receptors (OTRs) .

特性

CAS番号

52574-21-7

分子式

C43H64FN11O11S2

分子量

994.2 g/mol

IUPAC名

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-fluorophenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H64FN11O11S2/c1-5-23(4)36-42(65)50-26(12-13-32(45)56)38(61)51-29(19-33(46)57)39(62)53-30(21-68-67-16-14-35(59)49-28(40(63)54-36)18-24-8-10-25(44)11-9-24)43(66)55-15-6-7-31(55)41(64)52-27(17-22(2)3)37(60)48-20-34(47)58/h8-11,22-23,26-31,36H,5-7,12-21H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,64)(H,53,62)(H,54,63)

InChIキー

POLOFNOUBKPDFY-UHFFFAOYSA-N

正規SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, desamino-(4-fluoro-phe)(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The incorporation of 4-fluoro-phenylalanine and the removal of the amino group are achieved through specific chemical reactions during the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-purity reagents ensures the efficient and consistent production of oxytocin, desamino-(4-fluoro-phe)(2)-. The final product undergoes rigorous purification and quality control to meet industry standards .

化学反応の分析

Types of Reactions: Oxytocin, desamino-(4-fluoro-phe)(2)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

作用機序

Oxytocin, desamino-(4-fluoro-phe)(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors widely distributed in the central nervous system and peripheral tissues. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as phospholipase C and the mobilization of intracellular calcium. These pathways ultimately influence neuronal activity and neurotransmitter release, affecting various physiological and behavioral responses .

類似化合物との比較

Oxytocin (Native Structure)

  • Structure: Contains a disulfide bond (Cys1–Cys6), phenolic hydroxyl group (Tyr2), and free amino group (Cys1).
  • Biological Activity :
    • Uterine contraction: ~450 IU/mg (USP standard).
    • Avian depressor activity: ~8 IU/mg.
    • Milk ejection: High potency in lactating mammals.
  • Key Features: The phenolic hydroxyl (Tyr2) and amino group (Cys1) are critical for receptor binding and potency .

Desamino-Oxytocin (1-β-mercaptopropionic acid oxytocin)

  • Modification: Removal of the N-terminal amino group.
  • Activity :
    • Retains ~10–20% of oxytocin’s uterotonic activity.
    • Reduced avian depressor activity (1–2 IU/mg).

2-Phenylalanine Oxytocin (Desoxy-Oxytocin)

  • Modification: Tyrosine replaced with phenylalanine (lacking phenolic hydroxyl).
  • Activity :
    • Avian depressor activity: ~1/8th of oxytocin (1 IU/mg).
    • Uterine contraction: Comparable to oxytocin in some assays (e.g., rat uterus).

Oxytocin, desamino-(4-fluoro-phe)(2)-

  • Modifications: Combines desamino (Position 1) and 4-fluoro-phenylalanine (Position 2).
  • Theoretical Comparison: Expected to retain partial activity (similar to desamino-oxytocin) but with enhanced receptor binding due to fluorination. No direct empirical data available; predictions based on analogous compounds .

Data Table: Comparative Profiles of Oxytocin Analogues

Compound Structural Modifications Uterine Contraction (IU/mg) Avian Depressor (IU/mg) Milk Ejection Activity Key Functional Groups Retained/Modified
Oxytocin (Native) None 450 8 High Tyr2 (OH), Cys1 (NH2)
Desamino-Oxytocin β-mercaptopropionic acid at Position 1 45–90 1–2 Moderate Tyr2 (OH) retained
2-Phenylalanine Oxytocin Phe2 (no OH) ~450 (species-dependent) 1 High Phe2 (no OH)
Desamino-(4-fluoro-phe)(2)- Phe2 (4-F) + β-mercaptopropionic acid Predicted: 50–100 Predicted: 1–3 Moderate-High Phe2 (F), no NH2

Italicized values are theoretical estimates based on structural analogues.

Research Implications and Limitations

  • Activity-Structure Relationships: The desamino and fluorinated modifications highlight the adaptability of oxytocin’s framework.
  • Therapeutic Potential: Fluorination could improve blood-brain barrier penetration, relevant for psychiatric applications (e.g., autism, depression) .
  • Knowledge Gaps: Direct assays of desamino-(4-fluoro-phe)(2)- are needed to validate hypotheses. Current evidence relies on extrapolation from older analogues .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing desamino-(4-fluoro-phe)(2)-oxytocin?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with fluorinated phenylalanine residues. Post-synthesis, reverse-phase HPLC is used for purification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation. Purity thresholds (>95%) are critical for pharmacological studies to avoid confounding results .
  • Key Considerations : Optimize fluorination efficiency via reaction temperature and solvent selection. Validate biological activity using in vitro receptor-binding assays (e.g., oxytocin receptor [OXTR] affinity tests) .

Q. How do researchers measure the pharmacokinetic profile of desamino-(4-fluoro-phe)(2)-oxytocin in preclinical models?

  • Methodological Answer : Use radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) to quantify plasma concentrations post-administration. For brain penetration studies, microdialysis coupled with LC-MS/MS is recommended. Dose-response curves in rodent models (e.g., Sprague-Dawley rats) are standard for assessing bioavailability and half-life .
  • Limitations : Nasal spray delivery in humans shows variable CNS uptake, necessitating concurrent cerebrospinal fluid (CSF) sampling to confirm bioavailability .

Q. What behavioral paradigms are used to evaluate the social effects of this oxytocin analog?

  • Methodological Answer : Standardized tests include the "social preference task" in rodents and "eye-tracking" or "facial emotion recognition" tasks in humans. For example, administer the compound before exposing subjects to social vs. nonsocial stimuli and quantify interaction time or neural activation (fMRI) .
  • Validation : Cross-validate results with OXTR knockout models to confirm receptor specificity .

Advanced Research Questions

Q. How can researchers address contradictory findings on the pro-social effects of desamino-(4-fluoro-phe)(2)-oxytocin across populations?

  • Methodological Answer : Conduct subgroup analyses based on baseline traits (e.g., anxiety levels, social competence). For instance, Bartz et al. (2016) demonstrated that oxytocin enhances social cognition only in individuals with low baseline social adeptness .
  • Data Interpretation : Use meta-analyses to reconcile discrepancies, controlling for variables like dosing regimens, administration routes, and sample demographics .

Q. What strategies improve the reliability of oxytocin measurement in epigenetic or transgenerational studies?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) for higher specificity in detecting oxytocin and its metabolites in plasma or tissue. For epigenetic analyses, combine chromatin immunoprecipitation (ChIP) with bisulfite sequencing to assess OXTR promoter methylation. Longitudinal designs are critical to track transgenerational effects .
  • Pitfalls : Avoid cross-reactivity in immunoassays by validating antibodies against the fluorinated analog .

Q. How can experimental designs optimize the therapeutic potential of this analog in neurodevelopmental disorders?

  • Methodological Answer : Integrate oxytocin administration with behavioral interventions (e.g., social skills training) to exploit neuroplasticity. For autism spectrum disorder (ASD), use randomized controlled trials (RCTs) with stratified cohorts based on OXTR polymorphism status (e.g., rs53576). Monitor long-term outcomes via biomarkers like salivary oxytocin and fMRI-based connectivity changes .
  • Innovation : Explore intranasal delivery devices with enhanced blood-brain barrier penetration, such as nanoparticle carriers .

Q. What are the methodological challenges in studying the compound’s impact on non-social behaviors (e.g., addiction)?

  • Methodological Answer : Use conditioned place preference (CPP) or self-administration models in rodents to assess addiction-related behaviors. Control for stress-induced oxytocin release by standardizing environmental conditions. Zhou et al. (2016) found that oxytocin normalizes glutamate signaling in cocaine-addicted rats, suggesting mechanistic studies should focus on synaptic plasticity markers (e.g., AMPA receptor trafficking) .
  • Confounding Factors : Differentiate peripheral vs. central effects via intracerebroventricular (ICV) administration in animal models .

Data Contradiction and Analysis

Q. How should researchers interpret variability in desamino-(4-fluoro-phe)(2)-oxytocin’s efficacy across species?

  • Methodological Answer : Conduct cross-species comparative studies with standardized dosing (e.g., µg/kg vs. molar concentrations). For example, prairie voles show partner preference post-oxytocin, while non-monogamous species do not. Use translational biomarkers (e.g., OXTR density in limbic regions) to bridge animal-human findings .
  • Statistical Approach : Apply mixed-effects models to account for interspecies variability in receptor distribution and ligand affinity .

Q. What frameworks resolve conflicts between in vitro receptor affinity and in vivo functional outcomes?

  • Methodological Answer : Perform ex vivo receptor autoradiography to map OXTR binding in target tissues post-administration. Pair with behavioral assays to correlate binding affinity with functional efficacy. Discrepancies may arise from differential blood-brain barrier penetration or metabolite interference .

Tables: Key Methodological Comparisons

Parameter Recommended Method Evidence Source
Synthesis Purity ValidationHPLC (>95%) + MS/NMR
Brain Penetration AssessmentMicrodialysis + LC-MS/MS
Social Behavior QuantificationEye-tracking/fMRI
Epigenetic AnalysisChIP + Bisulfite Sequencing

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。